![molecular formula C11H11NO3 B12631542 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one CAS No. 938446-26-5](/img/structure/B12631542.png)
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is a chemical compound belonging to the aromatic group of compounds. It is characterized by its light-yellow crystalline appearance and distinct smell . This compound is widely used in various fields, including pharmaceuticals and industrial applications.
Preparation Methods
The synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one can be achieved through several methods. One common synthetic route involves the Henry reaction, where benzaldehyde reacts with nitroethane . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol. The product can be purified by recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol .
Chemical Reactions Analysis
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminium hydride (LAH), sodium borohydride, or Raney nickel. This reduction converts the compound into 1-phenyl-2-aminopropane, which is another name for amphetamine.
Hydrolysis: The nitro group can be hydrolyzed to form phenylacetone using reagents like hydrogen peroxide and potassium carbonate.
Scientific Research Applications
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of medications like Adderall, which is used to treat ADHD and narcolepsy.
Chemistry: The compound is employed in various organic synthesis reactions due to its reactivity and versatility.
Industrial Applications: It is used in the production of certain resins and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one involves its reduction to 1-phenyl-2-aminopropane (amphetamine). This compound acts on the central nervous system by increasing the release of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness and focus . The molecular targets include the dopamine and norepinephrine transporters, which are inhibited by amphetamine, resulting in increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:
Phenyl-2-nitropropene: This compound has a similar structure and is also used in the synthesis of amphetamines.
3,4-Methylenedioxy-1-phenyl-2-nitropropene: This compound is used in the synthesis of MDMA (ecstasy) and has similar reactivity.
Properties
CAS No. |
938446-26-5 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-[4-(3-nitroprop-1-en-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H11NO3/c1-8(7-12(14)15)10-3-5-11(6-4-10)9(2)13/h3-6H,1,7H2,2H3 |
InChI Key |
IACRNMJTNNLVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=C)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



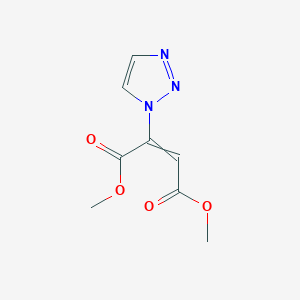
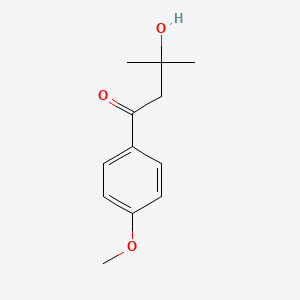
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
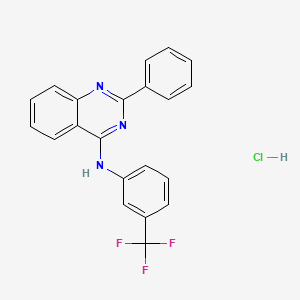
![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)


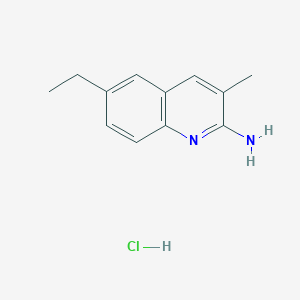
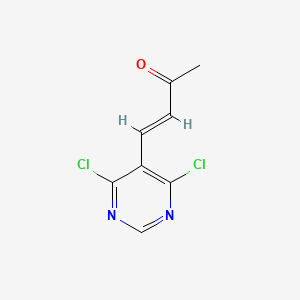
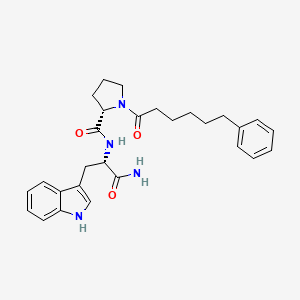
![1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12631523.png)
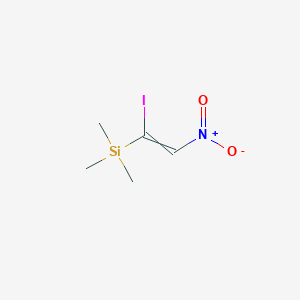
![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
